![molecular formula C8H10ClN3O2 B15259555 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B15259555.png)
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the use of 4,5-disubstituted pyrimidine derivatives in a single-step reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method includes the use of ZnCl2-catalyzed three-component coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents are required for these reactions.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Potassium tert-butoxide: Used as a base in substitution reactions.
Palladium Catalysts: Used in coupling reactions like the Suzuki–Miyaura coupling.
ZnCl2: Used as a catalyst in three-component coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline derivatives can produce various substituted pyrimidine derivatives .
Scientific Research Applications
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects . For example, they can inhibit the activity of human 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong 5-LOX inhibitory activity.
4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]3,5-dimethylbenzonitrile: Another pyrimidine derivative with significant biological activity.
Uniqueness
6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10ClN3O2/c1-12(2)4-7-10-5(8(13)14)3-6(9)11-7/h3H,4H2,1-2H3,(H,13,14) |
InChI Key |
ZEXIRLDLKBPOQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


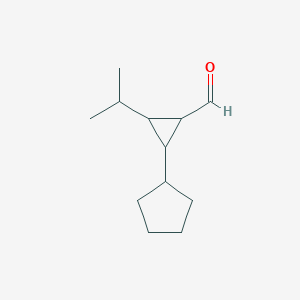

amine](/img/structure/B15259485.png)
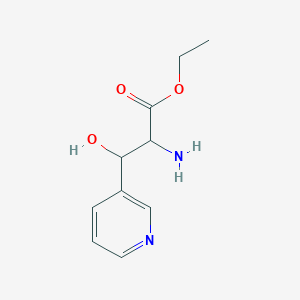
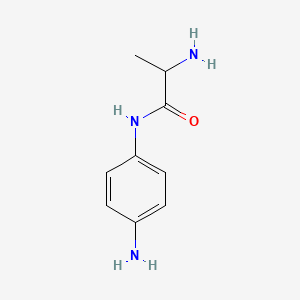
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15259515.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole hydrochloride](/img/structure/B15259531.png)
![3-Amino-2-[(2-methylpropyl)amino]benzoic acid](/img/structure/B15259543.png)
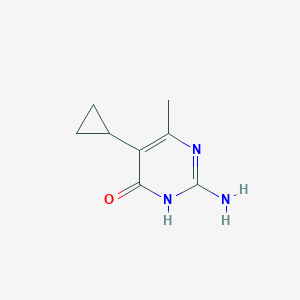

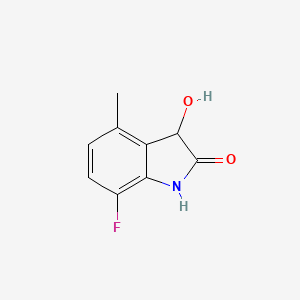
![3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259564.png)
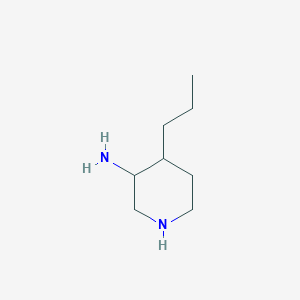
![2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15259576.png)
